molecular formula C10H18O4S B6226812 3-methyl-2-(oxane-4-sulfinyl)butanoic acid CAS No. 1310103-70-8

3-methyl-2-(oxane-4-sulfinyl)butanoic acid

Cat. No. B6226812
CAS RN: 1310103-70-8
M. Wt: 234.3
InChI Key:
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Description

3-Methyl-2-(oxane-4-sulfinyl)butanoic acid, also known as MOSB or oxasulfone, is a sulfur-containing organic acid found in various foods, including fruits, vegetables, dairy products, and grains. It is an important component of the sulfur cycle and plays a role in the metabolism of sulfur-containing compounds. MOSB has been studied for its potential use in the synthesis of drugs, as a food additive, and for its biochemical and physiological effects.

Scientific Research Applications

3-methyl-2-(oxane-4-sulfinyl)butanoic acid has been studied for its potential use in the synthesis of drugs, as a food additive, and for its biochemical and physiological effects. It has been used as a precursor for the synthesis of drugs, such as non-steroidal anti-inflammatory drugs, and has been studied for its potential use as an antioxidant. It has also been studied for its potential use as a food additive, as it has been shown to have a preservative effect on food, and it has been studied for its potential use as an antimicrobial agent. Additionally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid is not fully understood. However, it is believed that 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage. Additionally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as an antimicrobial agent by disrupting the cell membrane of bacteria. It may also act as a preservative by inhibiting the growth of microorganisms in food.
Biochemical and Physiological Effects
3-methyl-2-(oxane-4-sulfinyl)butanoic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage. Additionally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as an antimicrobial agent, disrupting the cell membrane of bacteria. Studies have also shown that 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as an anti-inflammatory agent, reducing inflammation in the body. Finally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid may act as a preservative, inhibiting the growth of microorganisms in food.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid in laboratory experiments has several advantages and limitations. One advantage is that 3-methyl-2-(oxane-4-sulfinyl)butanoic acid is relatively inexpensive and easy to obtain, making it an ideal material for laboratory experiments. Additionally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid can be synthesized using a variety of methods, making it a versatile material for laboratory experiments. However, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid is highly reactive, making it difficult to work with. Additionally, 3-methyl-2-(oxane-4-sulfinyl)butanoic acid is unstable in the presence of light, heat, and air, making it difficult to store and use in laboratory experiments.

Future Directions

The potential uses of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid are numerous, and there are many possible future directions for research. One potential future direction is the development of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid-based drugs, as 3-methyl-2-(oxane-4-sulfinyl)butanoic acid has been studied for its potential use in the synthesis of drugs. Another potential future direction is the development of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid-based food additives, as 3-methyl-2-(oxane-4-sulfinyl)butanoic acid has been studied for its potential use as a food additive. Additionally, further research could be conducted on the biochemical and physiological effects of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid, as well as the potential uses of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid in the synthesis of polymers and other materials. Finally, further research could be conducted on the mechanisms of action of 3-methyl-2-(oxane-4-sulfinyl)butanoic acid, as well as the advantages and limitations of using 3-methyl-2-(oxane-4-sulfinyl)butanoic acid in laboratory experiments.

Synthesis Methods

3-methyl-2-(oxane-4-sulfinyl)butanoic acid can be synthesized using a variety of methods. One method involves the reaction of dimethyl sulfoxide (DMSO) with 3-methyl-2-butanone in the presence of a catalyst, such as zinc chloride, to produce 3-methyl-2-(oxane-4-sulfinyl)butanoic acid. Another method involves the reaction of dimethyl sulfide (DMS) with 3-methyl-2-butanone in the presence of a catalyst, such as zinc chloride, to produce 3-methyl-2-(oxane-4-sulfinyl)butanoic acid. Other methods for producing 3-methyl-2-(oxane-4-sulfinyl)butanoic acid include the reaction of DMSO with 2-butanone in the presence of a catalyst, such as zinc chloride, or the reaction of DMS with 2-butanone in the presence of a catalyst, such as zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-(oxane-4-sulfinyl)butanoic acid involves the oxidation of a sulfide to a sulfoxide, followed by the addition of a carboxylic acid group to the sulfoxide. The final step involves the addition of a methyl group to the butanoic acid chain.", "Starting Materials": [ "4-methylthiobutanoic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Methanesulfonic acid", "Oxane" ], "Reaction": [ "4-methylthiobutanoic acid is oxidized to 4-methylsulfinylbutanoic acid using hydrogen peroxide and sodium hydroxide.", "The sulfoxide is then reacted with methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with sodium borohydride to reduce the sulfoxide to a sulfide.", "Oxane is then added to the reaction mixture to form a cyclic sulfide.", "The cyclic sulfide is then oxidized to the corresponding sulfoxide using hydrogen peroxide and sodium hydroxide.", "The sulfoxide is then reacted with methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with sodium borohydride to reduce the sulfoxide to a sulfide.", "The sulfide is then oxidized to the corresponding sulfinyl compound using hydrogen peroxide and sodium hydroxide.", "Finally, the sulfinyl compound is reacted with methyl iodide to add a methyl group to the butanoic acid chain, forming 3-methyl-2-(oxane-4-sulfinyl)butanoic acid." ] }

CAS RN

1310103-70-8

Product Name

3-methyl-2-(oxane-4-sulfinyl)butanoic acid

Molecular Formula

C10H18O4S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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